molecular formula C24H28N4O4S B2355627 ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476432-88-9

ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2355627
CAS RN: 476432-88-9
M. Wt: 468.57
InChI Key: RTXDAWUAQZELNR-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Experimental Characterization: The compound has been synthesized and characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy. Theoretical calculations, including Density Functional Theory (DFT), have also been used to understand its properties (Sarac, 2020).

Applications in Cancer Research

  • Cancer Cell Migration and Growth Inhibition: Triazole derivatives, similar in structure to the specified compound, have shown efficacy in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines. These derivatives have potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Molecular Interaction Studies

  • π-Hole Tetrel Bonding Interactions: Studies on similar triazole derivatives have explored the π-hole tetrel bonding interactions, contributing to our understanding of how these compounds interact at the molecular level. This has implications for the design of new molecules with specific properties (Ahmed et al., 2020).

Biological Evaluation and Potential Therapeutic Uses

  • Evaluation of Biological Activities: Triazole derivatives, structurally related to the compound , have been assessed for various biological activities, including lipase and α-glucosidase inhibition. These studies contribute to understanding the potential therapeutic applications of such compounds (Bekircan et al., 2015).

properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-6-32-23(30)17(4)33-24-27-26-21(28(24)20-13-15(2)7-8-16(20)3)14-25-22(29)18-9-11-19(31-5)12-10-18/h7-13,17H,6,14H2,1-5H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDAWUAQZELNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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